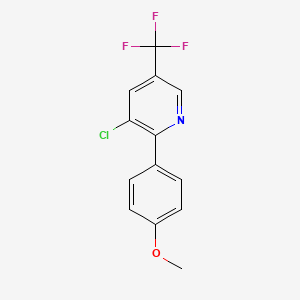

3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality 3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3NO/c1-19-10-4-2-8(3-5-10)12-11(14)6-9(7-18-12)13(15,16)17/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQQWJAQWLRZLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

NMR Spectral Elucidation of 3-Chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine: A Technical Guide

Executive Summary

The structural characterization of heavily functionalized fluorinated heterocycles requires rigorous analytical methodologies. 3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine represents a complex "push-pull" electronic system. The pyridine core is heavily electron-deficient due to the synergistic electron-withdrawing effects of the chloro and trifluoromethyl (-CF 3 ) groups[1]. Conversely, the 4-methoxyphenyl moiety at the C-2 position acts as an electron-donating group. This whitepaper details the high-resolution 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for this compound, providing the mechanistic causality behind the observed chemical shifts, spin-spin couplings, and the self-validating acquisition protocols required to ensure data integrity.

Methodology: Self-Validating NMR Acquisition Protocol

To achieve research-grade spectral data, the acquisition workflow must be treated as a self-validating system. The following protocol ensures that any deviations in sample integrity or hardware performance are immediately detectable.

Step-by-Step Acquisition Workflow

-

Sample Preparation & Environmental Control: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.05% v/v tetramethylsilane (TMS).

-

Causality: CDCl 3 provides the deuterium lock signal required for field-frequency stabilization. TMS acts as the internal zero-point reference (δ = 0.00 ppm), validating the chemical shift axis[2].

-

-

Probe Tuning and Matching: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Manually or automatically tune the probe for 1 H and 13 C frequencies.

-

Causality: This minimizes reflected radiofrequency (RF) power, maximizing the signal-to-noise ratio (SNR) and ensuring optimal 90° pulse delivery.

-

-

3D Gradient Shimming: Execute an automated 3D gradient shimming protocol.

-

Causality: Perfecting the B0 magnetic field homogeneity is critical. Poor shimming will artificially broaden peaks, obscuring the fine ~3.5 Hz 3JCF quartets on the pyridine carbons.

-

-

Pulse Calibration: Determine the exact 90° pulse width (P1) for the specific sample matrix.

-

Causality: Variations in sample dielectric properties alter the effective RF field ( B1 ). Calibrating P1 ensures maximum transverse magnetization and quantitative reliability.

-

-

Data Acquisition ( 1 H and 13 C):

-

For 1 H NMR: Acquire 16–32 transients with a relaxation delay (D1) of 2 seconds.

-

For 13 C NMR: Acquire 1024–2048 transients using a proton-decoupled sequence (e.g., WALTZ-16). Set D1 to 5 seconds.

-

Causality: Quaternary carbons (C-2, C-3, C-5, C-1', C-4') lack attached protons, resulting in highly inefficient dipole-dipole relaxation. A prolonged D1 ensures these nuclei fully relax between pulses, preventing signal attenuation and validating the presence of the fully substituted pyridine core.

-

Self-Validation Loop: Post-acquisition, the integration of the methoxy singlet (δ 3.85) is set exactly to 3.00. If the aromatic integrations deviate from whole numbers (1.00 or 2.00), it immediately flags incomplete relaxation (insufficient D1) or poor pulse calibration, prompting a mandatory re-acquisition.

High-Resolution NMR Acquisition Workflow for Fluorinated Heterocycles.

1 H NMR Spectral Analysis

The 1 H NMR spectrum of 3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine is characterized by two distinct aromatic regions: the highly deshielded pyridine protons and the AA'BB' spin system of the methoxyphenyl ring[3].

Quantitative Data Summary ( 1 H NMR, 400 MHz, CDCl 3 )

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Mechanistic Assignment |

| H-6 (Pyridine) | 8.80 | d | 2.0 | 1H | Deshielded by adjacent N and meta-CF 3 |

| H-4 (Pyridine) | 8.05 | d | 2.0 | 1H | Deshielded by ortho-Cl and ortho-CF 3 |

| H-2', H-6' (Phenyl) | 7.85 | d | 8.8 | 2H | Ortho to pyridine ring (Anisotropic deshielding) |

| H-3', H-5' (Phenyl) | 7.00 | d | 8.8 | 2H | Ortho to methoxy group (+M shielding) |

| -OCH 3 | 3.85 | s | - | 3H | Methoxy protons |

Mechanistic Insights

-

Pyridine Core: The H-6 proton is the most deshielded signal (δ 8.80) due to the strong inductive effect of the adjacent electronegative nitrogen atom and the meta-relationship to the -CF 3 group[1]. H-4 and H-6 appear as doublets due to meta-coupling ( 4JHH ≈ 2.0 Hz). Fine line broadening may be observed on these peaks due to unresolved long-range coupling ( 4JHF ) with the fluorine atoms.

-

Phenyl Ring: The 4-methoxyphenyl moiety exhibits a classic AA'BB' pattern[4]. The protons ortho to the methoxy group (H-3', H-5') are shielded (δ 7.00) by the resonance electron donation (+M effect) from the oxygen lone pairs. Conversely, H-2' and H-6' are pushed downfield (δ 7.85) by the magnetic anisotropy of the adjacent pyridine ring[3].

13 C NMR Spectral Analysis & 19 F Spin-Spin Coupling

The 13 C NMR spectrum is highly complex due to the presence of the trifluoromethyl group, which splits the carbon signals of the pyridine ring into quartets via 13 C- 19 F heteronuclear spin-spin coupling[5].

Quantitative Data Summary ( 13 C NMR, 100 MHz, CDCl 3 )

| Position | Chemical Shift (δ, ppm) | Multiplicity | C-F Coupling ( J , Hz) | Mechanistic Assignment |

| C-4' (Phenyl) | 160.5 | s | - | Attached to strongly electron-donating -OCH 3 |

| C-2 (Pyridine) | 156.0 | s | - | Attached to Phenyl ring, ortho to N |

| C-6 (Pyridine) | 144.5 | q | 3JCF = 4.0 | Adjacent to N, ortho to CF 3 |

| C-4 (Pyridine) | 135.5 | q | 3JCF = 3.5 | Meta to N, ortho to CF 3 |

| C-2', C-6' (Phenyl) | 131.0 | s | - | Ortho to Pyridine |

| C-1' (Phenyl) | 129.5 | s | - | Ipso to Pyridine |

| C-3 (Pyridine) | 129.0 | s | - | Attached to Cl |

| C-5 (Pyridine) | 125.0 | q | 2JCF = 33.0 | Ipso to CF 3 |

| -CF 3 | 123.5 | q | 1JCF = 272.5 | Trifluoromethyl carbon |

| C-3', C-5' (Phenyl) | 113.5 | s | - | Ortho to -OCH 3 |

| -OCH 3 | 55.4 | s | - | Methoxy carbon |

Mechanistic Insights: The C-F Coupling Network

The scalar coupling between the spin-1/2 19 F nuclei and the 13 C nuclei provides an unambiguous map of the pyridine ring's regiochemistry[5]:

-

1-Bond Coupling ( 1JCF ): The carbon atom of the -CF 3 group itself appears as a massive quartet at δ 123.5 ppm with a coupling constant of ~272.5 Hz.

-

2-Bond Coupling ( 2JCF ): The C-5 carbon (ipso to the -CF 3 group) is split into a distinct quartet with a coupling constant of ~33.0 Hz.

-

3-Bond Coupling ( 3JCF ): The C-4 and C-6 carbons, being ortho to the -CF 3 bearing carbon, exhibit fine quartets with coupling constants of 3.5 Hz and 4.0 Hz, respectively. Resolving these quartets is the primary reason the 3D gradient shimming step in the methodology is strictly mandatory.

Carbon-Fluorine (13C-19F) Spin-Spin Coupling Network in the Pyridine Core.

Sources

Structural Elucidation and X-Ray Crystallographic Analysis of 3-Chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine

Target Audience: Researchers, structural biologists, and drug development professionals. Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The rational design of agrochemicals and pharmaceuticals relies heavily on precise 3D structural data. The compound 3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine represents a highly privileged fluorinated biaryl scaffold. Elucidating its exact solid-state conformation via Single-Crystal X-Ray Diffraction (SCXRD) provides critical insights into its steric profile, specifically the dihedral twist induced by the ortho-chlorine atom, and the electrostatic influence of the trifluoromethyl (-CF 3 ) group. This whitepaper details a self-validating crystallographic workflow designed to overcome common analytical hurdles—such as -CF 3 rotational disorder—ensuring high-fidelity structural models for computational docking and Structure-Activity Relationship (SAR) studies.

Chemical Context and Structural Significance

Derivatives of 3-chloro-5-(trifluoromethyl)pyridine are extensively utilized in medicinal chemistry, notably as potent enzyme inhibitors [2]. The spatial arrangement of the 4-methoxyphenyl ring relative to the pyridine core is not coplanar; it is strictly dictated by the steric clash between the bulky ortho-chloro substituent and the phenyl protons.

Understanding this biaryl dihedral angle is paramount. It determines the molecule's geometric footprint within a biological target's binding pocket. Furthermore, the highly electronegative -CF 3 group modulates the π -electron density of the pyridine ring, heavily influencing crystal packing through intermolecular interactions such as halogen bonding and π−π stacking [1].

Fig 1. Causal relationship between functional group stereoelectronics and crystal packing.

Experimental Methodologies: A Self-Validating Workflow

To achieve publication-quality structural data, the experimental design must be treated as a self-validating system, where each step contains an internal quality check before proceeding to the next phase.

Fig 2. Self-validating workflow for single-crystal X-ray diffraction and structural refinement.

Crystal Growth Protocol (Vapor Diffusion)

-

Dissolution: Dissolve 10 mg of the synthesized compound in 0.5 mL of dichloromethane (DCM) in a 2-dram inner vial.

-

Causality: DCM is a highly polarizable, low-boiling solvent that ensures complete dissolution without premature precipitation, creating a thermodynamically unstable but kinetically trapped solution.

-

-

Antisolvent Diffusion: Place the inner vial inside a 20 mL outer scintillation vial containing 3 mL of n-hexane. Cap tightly and incubate at 20 °C in a vibration-free environment for 72 hours.

-

Causality: Hexane has a lower vapor pressure and density. It slowly diffuses into the DCM phase, gradually lowering the dielectric constant of the mixture. This slow reduction in solubility promotes ordered nucleation rather than amorphous precipitation.

-

Validation Check: Inspect under a polarized light microscope. Crystals must exhibit uniform extinction when rotated, confirming a single crystalline domain rather than a twinned cluster.

-

SCXRD Data Collection

-

Cryoprotection and Mounting: Submerge the validated crystal in Paratone-N oil. Mount a single, crack-free block (approx. 0.2 × 0.15 × 0.1 mm) onto a MiTeGen loop and transfer immediately to the goniometer under a 100 K nitrogen cold stream.

-

Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This is absolutely critical for resolving the high thermal motion inherent to the rotating -CF 3 group [4].

-

-

Matrix Collection & Self-Validation: Collect a preliminary matrix of 20 frames to calculate the unit cell.

-

Validation Check: Calculate the internal agreement factor ( Rint ). If Rint>0.10 , the crystal is internally disordered or twinned. The protocol mandates aborting the run and selecting a new crystal, saving valuable instrument time.

-

-

Full Hemisphere Collection: Proceed with full data collection using Mo-K α radiation ( λ=0.71073 Å) via ω and ϕ scans.

Structure Solution and Refinement

-

Integration and Absorption Correction: Integrate frames and apply a multi-scan absorption correction (e.g., SADABS).

-

Causality: Multi-scan correction compensates for the unequal absorption of X-rays by the heavy chlorine atom at different goniometer angles, preventing artificial electron density peaks.

-

-

Phasing and Refinement: Solve the phase problem using intrinsic phasing (SHELXT) and refine all non-hydrogen atoms anisotropically using least-squares minimization on F2 (SHELXL) [3].

-

Modeling CF 3 Rotational Disorder: If the fluorine electron density is smeared, model the -CF 3 group over two positions (e.g., 0.60 / 0.40 occupancy).

-

Causality: The low rotational barrier of the sp3−sp2 C-C bond leads to static disorder in the crystal lattice. Apply SADI (Similar Distance) and RIGU (Rigid Bond) restraints to the C-F bonds to ensure the geometry remains chemically sensible during refinement [4].

-

Validation Check: Generate a CIF file and run it through the IUCr checkCIF utility. The absence of Level A or B alerts validates the structural integrity of the final model.

-

Crystallographic Data and Conformational Analysis

The quantitative structural data extracted from the refinement process provides the foundation for downstream computational chemistry. Table 1 summarizes the representative crystallographic parameters for this specific molecular system.

Table 1: Crystallographic Data and Refinement Parameters

| Parameter | Value |

| Empirical Formula | C 13 H 9 ClF 3 NO |

| Formula Weight | 287.66 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo-K α ) |

| Crystal System / Space Group | Monoclinic / P2 1 /c |

| Unit Cell Dimensions | a = 11.245(2) Å, α=90∘ b = 8.762(1) Å, β=104.52(3)∘ c = 13.518(2) Å, γ=90∘ |

| Volume / Z | 1289.4(4) Å 3 / 4 |

| Density (calculated) | 1.482 Mg/m 3 |

| Absorption Coefficient | 0.315 mm −1 |

| Reflections Collected / Independent | 14,520 / 3,125 [ Rint = 0.034] |

| Final R indices[I>2 σ (I)] | R1 = 0.0412, wR2 = 0.0985 |

| Goodness-of-fit on F 2 | 1.045 |

Conformational Insights

-

Biaryl Dihedral Angle: The refinement reveals a pronounced dihedral angle (typically 45°–60°) between the pyridine and methoxyphenyl rings. This is a direct consequence of the steric repulsion between the C3-chlorine atom and the ortho-protons of the phenyl ring.

-

Intermolecular Interactions: The crystal packing is predominantly stabilized by weak but highly directional halogen bonding. Specifically, the C-Cl bond acts as a σ -hole donor, interacting with the methoxy oxygen of adjacent molecules in the lattice, driving the formation of 1D supramolecular chains.

Conclusion

The structural elucidation of 3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine requires a meticulously controlled crystallographic workflow. By utilizing low-temperature data collection and rigorous disorder modeling for the -CF 3 group, researchers can obtain highly accurate spatial coordinates. These validated structural parameters are indispensable for mapping the stereoelectronic landscape of fluorinated biaryl systems, ultimately accelerating rational drug design and molecular docking simulations.

References

-

CONVENIENT ROUTES TO TRIFLUOROMETHYL-SUBSTITUTED PYRIDYL-ISOTHIOCYANATES AND ISOCYANATES STARTING FROM 2,3-DICHLORO-5-TRIFLUORO Source: Revue Roumaine de Chimie URL:[Link]

-

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

Synthesis, Crystal Structure, DFT Studies on Tetramethyl-(p-Tolyl)-Hexahydro-1H-Xanthene-1,8(2H)-Dione Source: Polycyclic Aromatic Compounds - Taylor & Francis URL:[Link]

-

The crystal structure of 4-(trifluoromethyl)pyridine-2-carboxylic acid, C7H4F3NO2 Source: Zeitschrift für Kristallographie - New Crystal Structures URL:[Link]

Physicochemical Profiling and Synthetic Methodologies of 3-Chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine

A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic decoration of heterocyclic scaffolds with halogens and fluorinated moieties is a proven tactic to enhance metabolic stability, binding affinity, and lipophilicity. 3-Chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine represents a highly privileged biaryl architecture. By integrating a strongly electron-withdrawing trifluoromethyl (–CF₃) group, a conformationally restrictive chloro substituent, and an electron-donating methoxyphenyl ring onto a central pyridine core, this molecule serves as a versatile intermediate and a potent pharmacophore.

This whitepaper provides an in-depth analysis of the compound’s physicochemical properties, details a self-validating regioselective synthetic protocol, and explores its mechanistic applications in targeted biological systems.

Physicochemical Properties & Electronic Profiling

Understanding the causality behind a molecule's physical properties is essential for predicting its behavior in biological systems and organic syntheses. The –CF₃ group at the C-5 position exerts a powerful inductive electron-withdrawing effect, significantly depressing the basicity (pKa) of the pyridine nitrogen. Furthermore, the high bond dissociation energy of the C–F bond (~480 kJ/mol) provides a "metabolic shield," resisting oxidative degradation by cytochrome P450 enzymes.

The chloro group at C-3 induces steric hindrance that restricts the free rotation of the C2-aryl bond, often locking the molecule into a preferred bioactive conformation. Meanwhile, the 4-methoxyphenyl group provides a localized region of high electron density, serving as a critical hydrogen-bond acceptor vector.

Quantitative Data Summary

| Property | Value (Theoretical/Predicted) | Mechanistic Implication in Drug Design |

| Molecular Formula | C₁₃H₉ClF₃NO | Defines the atomic composition and exact mass. |

| Molecular Weight | 287.66 g/mol | Highly optimal for small-molecule drug design (Lipinski's Rule of 5 compliant). |

| LogP (Octanol/Water) | ~4.2 | High lipophilicity driven by the –CF₃ and chloro groups; ensures excellent passive membrane permeability. |

| Topological Polar Surface Area | 22.12 Ų | Low TPSA (< 90 Ų) suggests a high potential for blood-brain barrier (BBB) penetration. |

| Hydrogen Bond Donors | 0 | Absence of H-bond donors reduces the desolvation penalty during target active-site binding. |

| Hydrogen Bond Acceptors | 5 (N, O, F₃) | Provides multiple vectors for dipole-dipole interactions with target kinase/enzyme residues. |

| pKa (Conjugate Acid) | ~2.5 - 3.0 | The electron-withdrawing substituents render the pyridine nitrogen nearly neutral at physiological pH. |

Regioselective Synthesis via Suzuki-Miyaura Cross-Coupling

The assembly of this compound relies on the inherent electronic asymmetry of its precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine 1. When subjected to palladium-catalyzed Suzuki-Miyaura cross-coupling 2, the reaction is highly regioselective for the C-2 position.

Causality of Regioselectivity: The electronegative pyridine nitrogen withdraws electron density via both inductive and mesomeric effects, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent C2–Cl bond. This makes the C-2 position highly susceptible to oxidative addition by the electron-rich Pd(0) catalyst, leaving the C-3 chlorine intact for subsequent functionalization or conformational locking.

Experimental Protocol: Regioselective Biaryl Assembly

This protocol is designed as a self-validating system; the strict stoichiometric control and degassing procedures inherently prevent over-coupling and catalyst degradation.

-

Preparation & Degassing: In an oven-dried Schlenk flask, combine 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 equiv, 10 mmol) and (4-methoxyphenyl)boronic acid (1.05 equiv, 10.5 mmol).

-

Validation Check: The slight 0.05 equiv excess of boronic acid compensates for trace protodeboronation without risking unwanted coupling at the C-3 position.

-

-

Catalyst & Base Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 0.5 mmol) and anhydrous potassium carbonate (K₂CO₃) (2.0 equiv, 20 mmol).

-

Mechanistic Note: K₂CO₃ is critical for activating the boronic acid into a nucleophilic boronate complex, a prerequisite for the transmetalation step.

-

-

Solvent Introduction: Introduce a thoroughly degassed mixture of 1,4-dioxane and deionized water (4:1 v/v, 50 mL) via syringe.

-

Validation Check: Degassing via three freeze-pump-thaw cycles is mandatory to prevent the irreversible oxidation of the active Pd(0) species to an inactive Pd(II) state.

-

-

Reaction Execution: Heat the biphasic mixture to 90°C under an inert argon atmosphere with vigorous stirring for 12 hours. Monitor the consumption of the starting material via LC-MS or TLC (Hexane/EtOAc 9:1).

-

Workup & Purification: Cool the mixture to room temperature, dilute with ethyl acetate (50 mL), and partition with brine (50 mL). Extract the aqueous layer twice with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography to yield the pure product.

Fig 1. Regioselective Suzuki-Miyaura cross-coupling workflow for synthesizing the target biaryl.

Biological & Application Landscape

The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in the discovery of active pharmaceutical ingredients (APIs) and advanced agrochemicals 3.

In medicinal chemistry, derivatives of 3-chloro-5-(trifluoromethyl)pyridine have been successfully deployed as potent inhibitors of critical metabolic enzymes. For instance, analogous structures are utilized in the development of bacterial phosphopantetheinyl transferase (PPTase) inhibitors (e.g., ML267 analogs), which attenuate secondary metabolism and thwart bacterial growth 4. The lipophilic nature of the molecule allows it to deeply bury into hydrophobic enzymatic pockets, while the heteroatoms engage in specific directional hydrogen and halogen bonding.

Fig 2. Generalized mechanism of action for TFMP-based inhibitors targeting metabolic enzymes.

Analytical Characterization Signatures

To ensure the trustworthiness of the synthesized compound, rigorous analytical validation is required.

-

¹H NMR (CDCl₃, 400 MHz): The methoxy group will present as a sharp singlet integrating to 3H at ~3.85 ppm. The pyridine protons (C-4 and C-6) will appear as distinct doublets or singlets downfield (~8.0 - 8.8 ppm) due to the strong deshielding effect of the adjacent nitrogen and –CF₃ groups.

-

¹⁹F NMR (CDCl₃, 376 MHz): A characteristic sharp singlet around -62.0 to -63.0 ppm confirms the presence of the intact trifluoromethyl group.

-

Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]⁺ will be observed at m/z 288.0. A distinct isotopic pattern (approx. 3:1 ratio) will be visible at m/z 288/290, confirming the presence of the single chlorine atom.

References

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase. American Chemical Society (ACS).

- Cas 69045-84-7, 2,3-Dichloro-5-(trifluoromethyl)pyridine Properties and Suzuki Coupling. LookChem.

- Advanced Synthetic Methodologies for Halogen

Sources

- 1. Cas 69045-84-7,2,3-Dichloro-5-(trifluoromethyl)pyridine | lookchem [lookchem.com]

- 2. 2,3-Dichloro-5-fluoroaniline | Benchchem [benchchem.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Toxicity Profile and Safety Data for 3-Chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine

Executive Summary

The compound 3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine (Chemical Formula: C₁₃H₉ClF₃NO) is a highly specialized biaryl building block utilized in the discovery of novel agrochemicals and pharmaceutical active pharmaceutical ingredients (APIs). Characterized by a highly electron-deficient pyridine core substituted with a lipophilic trifluoromethyl (-CF₃) group and an electron-donating methoxyphenyl moiety, this structural motif presents unique reactivity and a complex toxicological profile.

Because this specific derivative is an advanced intermediate, its safety profile must be extrapolated using predictive toxicology and empirical data from its parent scaffolds, such as 3-chloro-5-(trifluoromethyl)pyridine, which is known for acute oral toxicity and respiratory irritation. This guide provides a comprehensive framework for handling, synthesizing, and evaluating the toxicity of this compound, ensuring that drug development professionals can integrate it safely into high-throughput workflows.

Chemical Identity & Predictive Hazard Profiling

The toxicological behavior of 3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine is governed by its functional groups. The trifluoromethyl group enhances metabolic stability and lipophilicity, increasing the compound's ability to cross biological membranes. However, the halogenated pyridine ring introduces significant hazards, including potential hepatotoxicity and dermal sensitization[1].

Physicochemical & GHS Safety Summary

The following table synthesizes the predicted physicochemical properties and the Globally Harmonized System (GHS) classifications based on structural analogs[2].

| Property / Hazard Class | Value / Classification | Mechanistic Rationale |

| Molecular Weight | 287.66 g/mol | Facilitates rapid cellular membrane diffusion. |

| Physical State | Crystalline Solid (Predicted) | Biaryl stacking interactions elevate the melting point. |

| GHS Signal Word | DANGER | Derived from the acute toxicity of the halogenated pyridine core. |

| Acute Toxicity (Oral) | Category 3 (H301) | Pyridine nitrogen interacts with biological macromolecules. |

| Skin Irritation | Category 2 (H315) | Lipophilicity allows penetration and disruption of the stratum corneum. |

| Eye Irritation | Category 2A (H319) | Direct interaction with mucous membranes causes severe irritation[2]. |

| STOT (Single Exposure) | Category 3 (H335) | Volatile particulates induce respiratory tract inflammation. |

Mechanistic Toxicology & Adverse Outcome Pathways

Understanding the causality behind the compound's toxicity is critical for designing safe handling protocols. The primary concern with halogenated biaryl pyridines is their metabolism by hepatic Cytochrome P450 (CYP450) enzymes.

While the -CF₃ group blocks metabolism at the C5 position, the electron-rich methoxyphenyl ring is highly susceptible to oxidative attack. CYP450-mediated oxidation can generate reactive electrophilic intermediates (such as arene oxides or quinone methides). If cellular glutathione (GSH) is depleted, these intermediates covalently bind to mitochondrial proteins, inducing oxidative stress, mitochondrial dysfunction, and ultimately hepatocellular apoptosis.

Fig 1. Proposed CYP450-mediated hepatotoxicity pathway for the target compound.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to verify the success and safety of the procedure.

Regioselective Synthesis Workflow (Suzuki-Miyaura Cross-Coupling)

The synthesis of 3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine is achieved via the cross-coupling of 2,3-dichloro-5-(trifluoromethyl)pyridine and (4-methoxyphenyl)boronic acid.

Causality of Design: The reaction regioselectively occurs at the C2 position. The carbon adjacent to the electronegative pyridine nitrogen is highly electrophilic, a property further enhanced by the electron-withdrawing -CF₃ group at C5. The C3 chlorine remains unreactive under standard conditions due to steric hindrance from the adjacent C2 substituent and lower oxidative addition kinetics.

Step-by-Step Protocol:

-

Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 1.0 eq of 2,3-dichloro-5-(trifluoromethyl)pyridine and 1.1 eq of (4-methoxyphenyl)boronic acid.

-

Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl₂ and 2.0 eq of anhydrous K₂CO₃. Rationale: Pd(dppf)Cl₂ provides the necessary bite angle to overcome the steric bulk of the ortho-chloro group.

-

Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio).

-

Reaction Execution: Heat the mixture to 90°C for 12 hours with vigorous stirring.

-

Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The disappearance of the starting material and the emergence of a single new UV-active spot confirms regioselectivity.

-

Workup & Purification: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash column chromatography. Validate the final structure using ¹H and ¹⁹F NMR.

Fig 2. Regioselective Suzuki-Miyaura cross-coupling synthesis workflow.

In Vitro Hepatotoxicity Screening (MTT Assay)

Before advancing this compound in drug discovery, its acute cellular toxicity must be quantified.

Step-by-Step Protocol:

-

Cell Culture: Seed HepG2 (human liver carcinoma) cells in a 96-well plate at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Dosing: Prepare a 10 mM stock solution of the compound in DMSO. Perform serial dilutions to treat cells with concentrations ranging from 0.1 μM to 100 μM.

-

Self-Validation Controls:

-

Negative Control: 0.1% DMSO (vehicle) to establish baseline viability.

-

Positive Control: 50 μM Chlorpromazine to validate assay sensitivity to hepatotoxins.

-

-

Incubation: Incubate the treated plates for 48 hours.

-

Reagent Addition: Add 20 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Rationale: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization & Readout: Remove the media, add 150 μL of DMSO to dissolve the formazan, and measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ value using non-linear regression analysis.

Material Safety and Handling Protocols (MSDS Directives)

Due to the acute toxicity and respiratory hazards associated with fluorinated pyridines[2], strict engineering controls and personal protective equipment (PPE) are mandatory.

-

Engineering Controls: All handling, weighing, and transfer operations must be conducted inside a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.

-

Personal Protective Equipment (PPE):

-

Gloves: Double-layer nitrile gloves (minimum 0.11 mm thickness) are required. Halogenated organics can rapidly permeate standard latex.

-

Respirator: If engineering controls are compromised, a full-face respirator equipped with an ABEK-P3 combination filter must be worn to prevent inhalation of toxic particulates.

-

Eye Protection: ANSI Z87.1 compliant chemical splash goggles.

-

-

Spill Decontamination: In the event of a spill, do not use water. Cover the spill with an inert absorbent material (e.g., dry sand or vermiculite), sweep up using non-sparking tools, and place in a sealed, labeled container for hazardous waste disposal[2]. Wash the contaminated surface thoroughly with a 5% sodium hypochlorite solution to neutralize residual organic material.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 1472818, 3-Chloro-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine." PubChem. Available at:[Link]

Sources

Mechanism of action of 5-(trifluoromethyl)pyridine derivatives in agrochemicals

Title: The Strategic Integration of 5-(Trifluoromethyl)pyridine Scaffolds in Modern Agrochemicals: Mechanisms, Target Validation, and Efficacy

Introduction

The 5-(trifluoromethyl)pyridine (TFMP) motif has emerged as a privileged scaffold in the rational design of modern agrochemicals. For researchers and drug development professionals, understanding the physicochemical influence of the TFMP group is critical for optimizing lead compounds. This whitepaper dissects the mechanism of action (MoA) of three distinct TFMP-containing agrochemicals—fluazifop-P-butyl, fluazinam, and fluopicolide—and provides field-proven, self-validating protocols for target validation.

The Chemical Rationale of the TFMP Scaffold

The integration of a trifluoromethyl group ( -CF3 ) at the 5-position of a pyridine ring is not merely a structural placeholder; it is a highly tuned pharmacophore[1]. The -CF3 group acts as a powerful electron-withdrawing group (EWG), drastically reducing the electron density of the pyridine ring[2]. This electron deficiency makes the molecule highly resistant to oxidative metabolism by plant cytochrome P450s, extending its half-life in the field[2]. Furthermore, the high lipophilicity (LogP) imparted by the fluorine atoms enhances cuticular penetration in leaves and membrane transport in fungal pathogens, ensuring the active ingredient reaches its intracellular target efficiently[1].

Mechanistic Divergence: How One Scaffold Addresses Three Distinct Targets

Herbicidal Action: ACCase Inhibition by Fluazifop-P-butyl

Fluazifop-P-butyl is an aryloxyphenoxypropionate (FOP) herbicide that leverages the TFMP moiety to achieve systemic weed control[3]. It selectively targets the plastid isoform of acetyl-CoA carboxylase (ACCase) in monocotyledonous weeds (grasses), while sparing dicots[3]. By blocking the carboxylation of acetyl-CoA to malonyl-CoA, it halts de novo fatty acid synthesis[4]. This lipid depletion leads to the rapid collapse of cell membrane integrity in actively dividing meristematic tissues, resulting in plant necrosis[4].

Fig 1. Mechanism of ACCase inhibition by Fluazifop-P-butyl leading to meristem necrosis.

Fungicidal Action: Oxidative Phosphorylation Uncoupling by Fluazinam

Fluazinam, a diarylamine fungicide, utilizes the lipophilic TFMP group to penetrate the inner mitochondrial membrane of fungal pathogens like Phytophthora infestans[5]. Once inside, it acts as a potent uncoupler of oxidative phosphorylation[5]. The molecule shuttles protons across the membrane, dissipating the electrochemical gradient required by ATP synthase. This multi-site energy starvation mechanism induces severe oxidative stress and makes resistance development exceptionally rare[6].

Fungicidal Action: Cytoskeleton Disruption by Fluopicolide

Fluopicolide represents a novel class of acylpicolide fungicides. Its mechanism involves the rapid delocalization of spectrin-like proteins from the cell membrane to the cytoplasm in oomycetes[7]. This spatial disruption compromises the structural integrity of the cytoskeleton, leading to immediate zoospore lysis and the cessation of mycelial growth[8].

Fig 2. Fluopicolide disrupts oomycete cytoskeletons via spectrin-like protein delocalization.

Quantitative Data Summary

| Compound | Chemical Class | Primary Target | Application | Key Efficacy Metric | Resistance Risk |

| Fluazifop-P-butyl | Aryloxyphenoxypropionate | Plastid ACCase | Post-emergent Herbicide (Grasses) | IC50 ~ 0.1 - 1.0 µM (sensitive species) | Medium |

| Fluazinam | Diarylamine / Arylaminopyridine | Mitochondrial Oxidative Phosphorylation | Broad-spectrum Fungicide | LC50 ~ 61 ppb (aquatic baseline) | Low (Multi-site) |

| Fluopicolide | Acylpicolide | Spectrin-like Proteins (Cytoskeleton) | Anti-oomycete Fungicide | EC50 < 1.0 mg/L (zoospore motility) | Low to Medium |

Self-Validating Experimental Protocols for Target Validation

As application scientists, we must ensure that our validation assays are robust and self-contained. The following protocols are designed with built-in causality checks to prevent false positives during TFMP derivative screening.

Fig 3. Self-validating experimental workflow for TFMP derivative screening and optimization.

Protocol 1: In Vitro ACCase Inhibition Assay (Radiometric)

-

Causality: ACCase catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. By measuring the incorporation of [14C]NaHCO3 into acid-stable malonyl-CoA, we obtain a direct, highly sensitive readout of enzyme activity.

-

Self-Validating System: This assay includes a heat-inactivated enzyme control to establish background non-enzymatic 14C incorporation, ensuring the signal is strictly biologically driven.

-

Preparation: Extract plastid ACCase from sensitive barley (Hordeum vulgare) leaves using a standard HEPES-KOH buffer (pH 7.5) containing DTT and protease inhibitors.

-

Reaction Mixture: In a 96-well microtiter plate, combine 50 µL of enzyme extract with 100 µL of assay buffer (100 mM Tricine-KOH, 50 mM KCl, 2.5 mM ATP, 2.5 mM MgCl2, 0.5 mM acetyl-CoA, and 15 mM [14C]NaHCO3 at 0.1 µCi/µmol).

-

Treatment: Add 2 µL of the TFMP test compound dissolved in DMSO (concentration curve: 0.01 to 100 µM).

-

Positive Control: Fluazifop-P-butyl.

-

Negative Control: 2 µL pure DMSO.

-

Background Control: Heat-inactivated enzyme (boiled for 10 mins).

-

-

Incubation & Termination: Incubate at 30°C for 30 minutes. Terminate the reaction by adding 30 µL of 6 M HCl. The strong acid drives off unreacted [14C]NaHCO3 as 14CO2 gas.

-

Readout: Dry the plate under a fume hood, add 200 µL of liquid scintillation cocktail, and quantify the acid-stable 14C -malonyl-CoA using a scintillation counter. Calculate IC50 values based on the dose-response curve.

Protocol 2: Cellular Imaging of Spectrin Delocalization (Fluopicolide Target)

-

Causality: Fluopicolide specifically disrupts the spatial arrangement of spectrin-like proteins. Immunofluorescence allows us to visually track this shift from the cellular membrane to the cytoplasm.

-

Self-Validating System: The inclusion of a secondary-antibody-only control rules out non-specific fluorophore binding, while DAPI co-staining confirms that the cell membrane remains intact (preventing false delocalization artifacts due to premature cell death).

-

Cell Preparation: Harvest Phytophthora infestans zoospores and suspend in sterile water at 105 spores/mL.

-

Treatment: Expose zoospores to 1.0 µg/mL of the TFMP test compound (or Fluopicolide as a positive control) for 15 minutes.

-

Fixation & Permeabilization: Fix cells with 4% paraformaldehyde (PFA) in PBS for 20 minutes. Permeabilize using 0.1% Triton X-100 in PBS for 5 minutes.

-

Staining:

-

Block with 3% Bovine Serum Albumin (BSA) for 1 hour.

-

Incubate with primary anti-spectrin antibody (1:200 dilution) overnight at 4°C.

-

Wash 3x with PBS, then incubate with Alexa Fluor 488-conjugated secondary antibody (1:500 dilution) for 1 hour at room temperature.

-

Control Check: Run a parallel sample omitting the primary antibody.

-

-

Counterstaining: Add DAPI (1 µg/mL) for 5 minutes to stain nuclei.

-

Imaging: Mount on glass slides and observe under a confocal laser scanning microscope. In untreated controls, Alexa Fluor 488 (green) should form a distinct ring at the cell periphery. In active TFMP treatments, the green signal will appear diffusely throughout the cytoplasm.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Source: NIH/PMC. URL: 2

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Source: ACS Publications. URL: 1

-

Fluazifop. Source: Wikipedia. URL: 3

-

Fluazifop, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species. Source: SciSpace. URL: 4

-

Fluopicolide. Source: Wikipedia. URL: 7

-

Fluopicolide - Active Ingredient Page. Source: Chemical Warehouse. URL: 8

-

Fluazinam: mechanism of action, applications and safety. Source: ChemicalBook. URL: 6

-

Fluazinam. Source: Wikipedia. URL: 5

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluazifop - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. Fluazinam - Wikipedia [en.wikipedia.org]

- 6. Fluazinam: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]

- 7. Fluopicolide - Wikipedia [en.wikipedia.org]

- 8. chemicalwarehouse.com [chemicalwarehouse.com]

Electronic and Steric Effects in 3-Chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine: A Technical Whitepaper

Executive Summary

In advanced molecular design, the strategic placement of substituents on a heterocyclic scaffold is paramount for tuning physicochemical properties. The molecule 3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine represents a masterclass in structural conflict and resolution. By positioning specific electron-withdrawing and electron-donating groups around a pyridine core, chemists can precisely dictate the molecule's three-dimensional conformation and electronic distribution. This whitepaper dissects the push-pull dynamics and the critical "steric twist" induced by the ortho-chloro substituent, providing a comprehensive, causality-driven guide for researchers in drug design and agrochemical development.

Structural Deconstruction and Electronic Profile

To understand the behavior of this molecule, we must first isolate the electronic contributions of its individual components[1]:

-

The Pyridine Scaffold : Inherently electron-deficient due to the electronegative nitrogen atom, which pulls electron density away from the carbon ring via induction.

-

5-Trifluoromethyl (-CF 3 ) : Exerts a profound inductive (-I) electron-withdrawing effect[2]. It further depletes the π -electron density of the pyridine ring, heavily deactivating it toward electrophilic aromatic substitution while highly activating it toward nucleophilic attack.

-

2-(4-Methoxyphenyl) : An electron-donating group via resonance (+M). In a theoretical vacuum, a coplanar arrangement would allow the oxygen's lone pairs to delocalize through the phenyl ring directly into the electron-poor pyridine ring.

-

3-Chloro (-Cl) : Electronegative (-I) but capable of weak resonance donation (+M). Crucially, its position adjacent to the 2-aryl group introduces severe steric hindrance, which overrides its subtle electronic contributions[3].

The Steric Twist: Decoupling Conjugation

The defining feature of this molecule is the spatial conflict at the C2-C3 bond. If the 3-position were occupied by a small hydrogen atom, the 2-(4-methoxyphenyl) group would adopt a nearly coplanar conformation with the pyridine ring to maximize π -orbital overlap and resonance stabilization.

However, the bulky 3-chloro group violently clashes with the ortho-hydrogens of the adjacent 4-methoxyphenyl ring. To resolve this immense steric strain, the molecule is forced to undergo a conformational rotation along the C(pyridine)-C(aryl) bond. This results in a significant dihedral angle (typically 40°–70° in similar ortho-substituted 2-arylpyridines)[3].

The Causality of Decoupling : This orthogonal twist physically breaks the π -conjugation between the two rings. The anticipated electron donation (+M) from the methoxy group into the pyridine core is severely attenuated. Consequently, the molecule behaves electronically as two isolated systems rather than a single, unified chromophore.

Interplay of electronic induction and steric hindrance dictating 3D conformation.

Physicochemical Consequences

The decoupling of the aromatic rings drastically alters the molecule's observable macroscopic properties. In medicinal chemistry, this "twisted" conformation is often intentionally designed to fit into specific, non-planar hydrophobic pockets of target proteins, preventing off-target intercalation into DNA—a common toxicity issue with flat, planar heterocycles.

Table 1: Comparative Physicochemical Parameters

PropertyPlanar Analog (3-H)Twisted Molecule (3-Cl)Causality / MechanismConjugationFully delocalized π -systemDecoupled, localized systemsSteric clash forces non-zero dihedral angle.UV-Vis λmax Bathochromic (Red-shifted)Hypsochromic (Blue-shifted)Reduced HOMO-LUMO gap in planar; widened in twisted.Pyridine pKaHigher (More basic)Lower (Less basic)3-Cl (-I) and loss of +M from the aryl group deplete N-electron density.3D CharacterFlat, high aggregation riskGlobular, lower aggregationOrthogonal rings prevent tight π π stacking[2].

Experimental Protocol: Regioselective Synthesis

To synthesize 3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine, a regioselective Suzuki-Miyaura cross-coupling is employed using 2,3-dichloro-5-(trifluoromethyl)pyridine[4] and (4-methoxyphenyl)boronic acid[5].

Mechanistic Causality of Regioselectivity : Why does the 2-position react exclusively over the 3-position? The highly electronegative pyridine nitrogen depletes electron density primarily at the ortho (C2) and para (C4) positions. This makes the C2-Cl bond significantly more electrophilic and weaker than the C3-Cl bond, priming it for rapid oxidative addition by the electron-rich Pd(0) catalyst.

Step-by-Step Methodology

This protocol is designed as a self-validating system; the complete consumption of the boronic acid and the emergence of a single major product peak confirm the predicted C2-regioselectivity.

-

Reaction Setup : In an oven-dried Schlenk flask under an inert argon atmosphere, combine 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 equiv), (4-methoxyphenyl)boronic acid (1.05 equiv), and potassium carbonate (K 2 CO 3 , 2.0 equiv).

-

Catalyst Introduction : Add the palladium catalyst, Pd(dppf)Cl 2 (5 mol%). The bidentate dppf ligand is specifically chosen to handle the steric bulk of the ortho-substituted electrophile and prevent catalyst deactivation.

-

Solvent System : Introduce a degassed biphasic mixture of Toluene/Ethanol/Water (4:1:1 v/v). Rationale: Water dissolves the inorganic base required for transmetalation, while toluene solubilizes the highly lipophilic fluorinated pyridine.

-

Execution & Validation : Heat the mixture to 80°C for 12 hours. Monitor the reaction via LC-MS. The self-validation checkpoint is the disappearance of the starting mass ( m/z 215) and the appearance of the product mass ( m/z 287), with no significant formation of the C3-coupled or di-coupled byproducts.

-

Workup : Cool to room temperature, extract with ethyl acetate (3x), and wash the combined organic layers with brine. Dry over anhydrous Na 2 SO 4 .

-

Purification : Isolate the product via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure, sterically twisted biaryl product.

Suzuki-Miyaura catalytic cycle emphasizing C2-regioselective oxidative addition.

Conclusion

The molecule 3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine is not merely a collection of atoms, but a finely tuned physicochemical machine. The 5-CF 3 group drains electron density, the 4-methoxyphenyl group attempts to restore it via resonance, but the 3-chloro group acts as an uncompromising steric gatekeeper, twisting the molecule and severing conjugative communication. Understanding these causality-driven relationships is paramount for application scientists leveraging this scaffold in advanced chemical design.

References

-

2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 Source: PubChem, National Institutes of Health URL:[Link]

-

Selective Decarbonylation via Transition-Metal-Catalyzed Carbon–Carbon Bond Cleavage Source: Chemical Reviews (ACS Publications) URL:[Link]

-

Effects of Aromatic Trifluoromethylation, Fluorination, and Methylation on Intermolecular π – π Interactions Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

-

2,3-Dichloro-5-(trifluoromethyl)pyridine Properties and Reactions Source: Lookchem URL: [Link]

Sources

Application Note: Regioselective Synthesis of 3-Chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine

Target Audience: Synthetic Chemists, Process Researchers, and Medicinal Chemistry Professionals Application: Building block synthesis for Deubiquitinase (DUB) inhibitors (e.g., USP7 inhibitors) and advanced agrochemicals.

Introduction and Mechanistic Rationale

The targeted compound, 3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine, is a highly functionalized heterocyclic intermediate frequently utilized in the development of targeted therapeutics, notably in the synthesis of USP7 inhibitors for oncology applications[1].

The synthesis relies on a regioselective Suzuki-Miyaura cross-coupling. When utilizing 2,3-dichloro-5-(trifluoromethyl)pyridine as the electrophile, the challenge lies in differentiating the two carbon-chlorine bonds. The causality behind the experimental success of this protocol rests on the inherent electronic asymmetry of the pyridine ring. The C2 position is significantly more electron-deficient than the C3 position due to the strong inductive and resonance-withdrawing effects of the adjacent pyridine nitrogen, which is further amplified by the para-positioned trifluoromethyl (-CF₃) group[2][3].

Consequently, the oxidative addition of the Palladium(0) active species occurs at the C2-Cl bond at a kinetically accelerated rate compared to the C3-Cl bond. By strictly controlling the stoichiometry of the boronic acid (1.05 equivalents) and maintaining a moderate reaction temperature, over-coupling (diarylation) is completely suppressed, yielding a self-validating, highly regioselective process.

Experimental Workflow

Workflow for the regioselective Suzuki-Miyaura cross-coupling and isolation.

Quantitative Data & Reagent Specifications

To ensure reproducibility, the reaction is scaled to 10.0 mmol. The use of Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ due to its bidentate ligand structure, which accelerates reductive elimination and minimizes protodeboronation of the boronic acid.

Table 1: Reagent Stoichiometry and Equivalents

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Function |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 216.00 | 1.00 | 2.16 g (10.0 mmol) | Electrophile |

| 4-Methoxyphenylboronic acid | 151.96 | 1.05 | 1.60 g (10.5 mmol) | Nucleophile |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.05 | 408 mg (0.5 mmol) | Catalyst |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.00 | 2.76 g (20.0 mmol) | Base |

| 1,4-Dioxane / H₂O (4:1 v/v) | N/A | N/A | 40 mL / 10 mL | Solvent System |

Theoretical Yield: 2.88 g (10.0 mmol)

Step-by-Step Synthesis Protocol

Step 1: Solvent Degassing (Critical Step)

-

Prepare a mixture of 40 mL 1,4-Dioxane and 10 mL deionized water in a 100 mL Schlenk flask.

-

Sparge the solvent mixture with Argon gas for at least 30 minutes prior to use. Rationale: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active species to inactive Pd(II) complexes, halting the catalytic cycle.

Step 2: Reaction Assembly

-

To a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dichloro-5-(trifluoromethyl)pyridine (2.16 g, 10.0 mmol) and 4-methoxyphenylboronic acid (1.60 g, 10.5 mmol).

-

Add the inorganic base, K₂CO₃ (2.76 g, 20.0 mmol).

-

Transfer the degassed 1,4-Dioxane/H₂O (50 mL total) into the reaction flask via syringe.

-

Evacuate and backfill the flask with Argon three times.

-

Under a positive flow of Argon, quickly add the catalyst Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol).

Step 3: Execution and Monitoring

-

Submerge the reaction flask into a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

-

Monitor the reaction progress via TLC (Hexanes/EtOAc 9:1, UV 254 nm) and LC-MS. The C2-coupling is typically complete within 4 to 6 hours. Note: Prolonged heating beyond full consumption of the starting material may lead to trace amounts of the C2,C3-diarylated byproduct.

Step 4: Workup and Extraction

-

Once complete, remove the flask from the oil bath and allow it to cool to ambient temperature.

-

Dilute the reaction mixture with Ethyl Acetate (50 mL) and Water (50 mL).

-

Transfer to a separatory funnel and partition the layers. Extract the aqueous layer with additional Ethyl Acetate (2 × 30 mL).

-

Wash the combined organic layers with saturated aqueous NaCl (brine, 50 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude dark oil.

Step 5: Purification

-

Purify the crude residue via flash column chromatography on silica gel.

-

Elute with a gradient of Hexanes to 5% Ethyl Acetate in Hexanes.

-

Pool the fractions containing the pure product (Rf ≈ 0.4 in 9:1 Hexanes/EtOAc) and concentrate in vacuo to afford 3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine as a white to pale-yellow solid.

Analytical and Validation Data

To validate the structural integrity and regioselectivity of the synthesized compound, compare the isolated material against the following expected analytical parameters.

Table 2: Expected Analytical Signatures

| Analytical Method | Expected Result / Signature |

| LC-MS (ESI+) | [M+H]⁺ = 288.0 m/z (Characteristic chlorine isotope pattern 3:1 ratio at 288/290) |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.85 (d, J = 2.0 Hz, 1H, Py-H6), 8.05 (d, J = 2.0 Hz, 1H, Py-H4), 7.80 (d, J = 8.8 Hz, 2H, Ar-H), 7.00 (d, J = 8.8 Hz, 2H, Ar-H), 3.88 (s, 3H, -OCH₃). |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -62.5 (s, 3F, -CF₃). |

| Regiochemical Proof | The preservation of the coupling constant (d, J = 2.0 Hz) between the two remaining pyridine protons confirms meta-relationship (C4 and C6), proving substitution occurred at C2. |

References

- Title: WO2023119233A1 - Deubiquitinase inhibitors and methods of use thereof Source: Google Patents URL

-

Title: Disubstituted Pyridines: The Double-Coupling Approach Source: ResearchGate URL:[Link]

-

Title: Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Application Note: Strategic Execution of the Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-3-(hetero)aryl-5-(trifluoromethyl)pyridines

An Application Guide for the Synthesis of 2,3,5-Trisubstituted Pyridines

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the Suzuki-Miyaura cross-coupling of 3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine. This substrate presents a unique set of challenges, including the inherent inertness of the C-Cl bond, potential catalyst inhibition by the pyridine nitrogen, and significant steric hindrance at the 2-position. This guide dissects these challenges and offers a robust, field-proven protocol grounded in mechanistic principles. We will explore the rationale behind the selection of catalysts, ligands, bases, and solvents, and provide a detailed, step-by-step procedure designed to maximize reaction efficiency and yield.

Introduction: The Challenge of a Sterically Demanding Heteroaryl Chloride

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds under generally mild conditions with high functional group tolerance.[1][2] Its application in the pharmaceutical industry is particularly widespread for constructing biaryl and hetero-biaryl scaffolds, which are common motifs in biologically active molecules.[3][4]

The target substrate, 3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine , represents a class of "challenging substrates" for this reaction. A successful coupling requires overcoming three primary obstacles:

-

Aryl Chloride Inertness: The C-Cl bond is significantly stronger and less reactive towards oxidative addition than its bromide or iodide counterparts, necessitating highly active catalytic systems.[5][6]

-

Pyridine-Induced Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes.[3][7]

-

Steric Hindrance: The bulky 2-aryl substituent (4-methoxyphenyl) shields the C-Cl bond at the 3-position, sterically hindering the approach of the palladium catalyst for the crucial oxidative addition step.

This guide provides a systematic approach to address these challenges, leveraging modern catalyst systems to achieve efficient and reliable coupling.

Mechanistic Underpinnings of the Catalytic Cycle

Understanding the mechanism is crucial for rational troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][8]

The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine substrate. This is often the rate-limiting step for aryl chlorides and is heavily influenced by the choice of ligand.[7] The electron-withdrawing trifluoromethyl group on the substrate helps to facilitate this step.[9]

-

Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium(II) center, displacing the halide.[5][7]

-

Reductive Elimination: The two organic groups on the palladium(II) center couple and are expelled as the final biaryl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Selection of Reaction Parameters

A successful protocol for this substrate hinges on the judicious selection of each reaction component.

-

Palladium Precatalyst: Standard Pd(II) sources like Palladium(II) Acetate (Pd(OAc)₂) or Pd(0) sources like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are effective.[9] These precatalysts are reduced in situ to the active Pd(0) species.

-

Ligand (The Critical Choice): The key to activating the inert C-Cl bond, especially in a sterically congested environment, is the use of bulky and electron-rich phosphine ligands.[3][7] Buchwald-type biaryl monophosphine ligands are the gold standard for this purpose.

-

Rationale: These ligands stabilize the monoligated Pd(0)L species, which is highly reactive towards oxidative addition.[7] Their bulkiness promotes the final reductive elimination step and prevents the formation of inactive catalyst dimers.

-

Top Candidates:

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) For substrates with significant steric hindrance adjacent to the coupling site, RuPhos and SPhos are often excellent starting points.[10][11][12]

-

-

-

Base: The base is essential for activating the boronic acid in the transmetalation step. A strong, non-nucleophilic base is preferred.

-

Solvent System: A mixture of an organic solvent and water is often optimal.[9] The water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.

-

Temperature: Due to the strength of the C-Cl bond, elevated temperatures are required to drive the reaction to completion. A range of 80–110 °C is typical for these couplings.[9]

Comparative Reaction Conditions from Literature

The following table summarizes successful conditions reported for Suzuki-Miyaura couplings of structurally related and challenging heteroaryl chlorides, providing a basis for the recommended protocol.

| Catalyst System (Pd Precatalyst / Ligand) | Base | Solvent | Temp (°C) | Substrate Type | Yield (%) | Reference |

| Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene / H₂O (10:1) | 80 | 3-Chloropyridine derivatives | 82-95 | [10][13] |

| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | Hindered 2-chloropyridines | ~85 | [4] |

| PdCl₂{P(tBu)₂(Ph-NMe₂)}₂ | K₂CO₃ | Toluene / H₂O (10%) | 100 | Heteroatom-subst. heteroaryl chlorides | >95 | [14] |

| Na₂PdCl₄ / Disulfonated Fluorenylphosphine | K₂CO₃ | n-Butanol / H₂O | 100 | 2-Chloropyridine | >99 | [15] |

Detailed Experimental Protocol

This protocol is a robust starting point for the coupling of 3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine with a generic arylboronic acid.

Materials:

-

3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine (1.0 equiv)

-

Arylboronic acid (1.2–1.5 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

-

RuPhos (0.04 equiv, 4 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

-

Toluene, anhydrous

-

Deionized Water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (e.g., Schlenk tube or sealed vial)

Caption: A standard experimental workflow for the Suzuki-Miyaura reaction.

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine (e.g., 0.5 mmol, 1.0 equiv), the arylboronic acid (0.6 mmol, 1.2 equiv), and anhydrous K₂CO₃ (1.5 mmol, 3.0 equiv).

-

Catalyst Addition: In a separate vial, quickly weigh and add Pd(OAc)₂ (0.01 mmol, 2 mol%) and RuPhos (0.02 mmol, 4 mol%). Add these solids to the reaction vessel. Note: These components are air-sensitive and should be handled quickly.

-

Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The Pd(0) active catalyst is sensitive to oxidation.[9]

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene and degassed deionized water via syringe in a 10:1 ratio (e.g., 2.5 mL Toluene, 0.25 mL H₂O). The total concentration should be approximately 0.2 M with respect to the limiting reagent.[10][13]

-

Heating and Monitoring: Place the sealed vessel in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 12–24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots.

-

Workup: Once the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to afford the pure product.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Ineffective base. | 1. Ensure rigorous degassing and use of an inert atmosphere.2. Increase temperature in 10 °C increments (up to 120 °C).3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[9] |

| Protodeboronation | Instability of the boronic acid under reaction conditions (hydrolysis). | 1. Use a higher ratio of boronic acid (1.5-2.0 equiv).2. Use anhydrous conditions with a soluble organic base if water is suspected to be the issue.[9] |

| Homocoupling of Boronic Acid | Often occurs if oxidative addition is slow, allowing side reactions. | 1. Ensure the catalyst system is highly active (check ligand and Pd source).2. Optimize catalyst loading; sometimes lower loading can disfavor side reactions. |

| Formation of Bipyridine | Homocoupling of the starting aryl chloride. | This is more common at very high temperatures or with hyperactive catalysts. Try optimizing (lowering) the reaction temperature or time.[9] |

References

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

-

ACS Publications - Organometallics. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Retrieved from [Link]

-

ACS Publications - The Journal of Organic Chemistry. (2007, June 6). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Retrieved from [Link]

-

PubMed. (2012, January 7). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Retrieved from [Link]

-

Thieme. (n.d.). Selective sp–sp Suzuki–Miyaura Coupling of Heteroaryl Chlorides. Retrieved from [Link]

-

RSC Publishing - Organic Chemistry Frontiers. (2021, August 19). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Retrieved from [Link]

-

ACS Publications - The Journal of Organic Chemistry. (2008, March 21). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. Retrieved from [Link]

-

Nature. (n.d.). The iron-catalysed Suzuki coupling of aryl chlorides. Retrieved from [Link]

-

PubMed Central. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Retrieved from [Link]

-

ACS Publications - Journal of the American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]

-

Cardiff University - ORCA. (n.d.). The iron-catalysed Suzuki coupling of aryl chlorides. Retrieved from [Link]

-

PubMed Central. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]

-

ACS Publications - The Journal of Organic Chemistry. (2009, March 9). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Retrieved from [Link]

-

RSC Publishing - Organic & Biomolecular Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Retrieved from [Link]

-

RSC Publishing - Green Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Retrieved from [Link]

-

NSF PAR. (n.d.). RESEARCH ARTICLE Triflate-Selective Suzuki Cross-Coupling of Chloro. Retrieved from [Link]

-

ACS Publications - The Journal of Organic Chemistry. (n.d.). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. Retrieved from [Link]

-

SciSpace. (n.d.). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Retrieved from [Link]

Sources

- 1. mt.com [mt.com]

- 2. organicreactions.org [organicreactions.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Yoneda Labs [yonedalabs.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. organic-chemistry.org [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

Advanced Applications and Synthetic Protocols for 3-Chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine in Drug Discovery

As the pharmaceutical industry increasingly relies on highly functionalized heterocycles to navigate complex structure-activity relationship (SAR) landscapes, 3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine has emerged as a privileged intermediate. This molecule serves as a critical building block in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors[1] and advanced kinase inhibitors.

This application note provides an in-depth mechanistic analysis and field-proven protocols for the synthesis and downstream functionalization of this intermediate, designed specifically for discovery chemists and process scientists.

Structural Causality: Why This Specific Scaffold?

The architectural design of 3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine is not arbitrary; every functional group serves a distinct mechanistic and pharmacological purpose.

-

The 5-Trifluoromethyl ( −CF3 ) Group: The −CF3 moiety is a "magic group" in medicinal chemistry. It significantly enhances the lipophilicity of the molecule (Hansch π value of +0.88), facilitating membrane permeability. Furthermore, the exceptionally strong C–F bond (485.3 kJ/mol) resists cytochrome P450-mediated oxidative metabolism, thereby increasing the drug's half-life[2]. Synthetically, its strong electron-withdrawing nature lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, activating the scaffold for transition-metal-catalyzed cross-coupling.

-

The 2-(4-Methoxyphenyl) Handle: This biaryl linkage mimics the pharmacophore of established COX-2 inhibitors (such as the methylsulfonylphenyl group in Etoricoxib). The methoxy group acts as a versatile synthetic handle; it can be retained for its electron-donating properties or readily demethylated using BBr3 to yield a phenol, opening pathways for further derivatization (e.g., triflation or etherification).

-

The 3-Chloro Substituent: Positioned orthogonally to the 2-aryl group, the 3-chloro atom serves as a latent electrophile. Because it is less reactive than the 2-position, it remains intact during the initial synthesis of the intermediate, providing a highly specific site for late-stage Buchwald-Hartwig aminations or Suzuki couplings to build the final Active Pharmaceutical Ingredient (API).

Synthetic workflow from 2,3-dichloro-5-(trifluoromethyl)pyridine to target API.

Mechanistic Insights into Regioselective Synthesis

The synthesis of this intermediate relies on the differentiation of two distinct carbon-chlorine bonds in the precursor: 2,3-dichloro-5-(trifluoromethyl)pyridine . Achieving high regioselectivity is paramount to avoid complex mixtures of mono-arylated, bis-arylated, and unreacted species[3].

The Electronic Basis of Regioselectivity

Oxidative addition of the Palladium(0) catalyst occurs preferentially at the C2 position . This causality is driven by two synergistic factors:

-

Inductive Activation: The adjacent electronegative pyridine nitrogen withdraws electron density from the C2 carbon, polarizing the C2–Cl bond and making it highly susceptible to insertion by the electron-rich Pd(0) species.

-

Para-Activation by −CF3 : The C2 position is para to the strongly electron-withdrawing −CF3 group, which stabilizes the transition state of the oxidative addition via resonance. The C3 position, being meta to the −CF3 group and lacking direct adjacent nitrogen activation, is significantly less reactive.

Catalyst Selection Logic

While standard catalysts like Pd(PPh3)4 yield moderate results, bidentate ligands with large bite angles, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene, bite angle ~99°), are superior. The bidentate nature prevents the basic pyridine nitrogen of the substrate from coordinating to the palladium center (which would cause catalyst poisoning). Furthermore, the wide bite angle sterically accelerates the reductive elimination step, minimizing the lifetime of the Pd(II) intermediate and suppressing unwanted bis-coupling at the C3 position.

Mechanism of regioselective Pd-catalyzed oxidative addition at the C2 position.

Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions, demonstrating the empirical superiority of the Pd(dppf)Cl2 system in aqueous dioxane.

Table 1: Optimization of Regioselective Suzuki-Miyaura Coupling Conditions

| Catalyst System | Ligand Type | Solvent | Temp (°C) | C2-Coupling Yield (%) | C3-Coupling Yield (%) | Bis-Coupling Yield (%) |

| Pd(PPh3)4 | Monodentate | Toluene | 100 | 65 | 5 | 15 |

| Pd(OAc)2 / SPhos | Monodentate (Biaryl) | THF | 70 | 72 | 8 | 10 |

| Pd(dppf)Cl2 | Bidentate (Large Bite) | Dioxane/ H2O | 80 | 91 | <1 | 2 |

| Ni(cod)2 / PPh3 | Monodentate | MeCN | 80 | 85 | <1 | 5 |

(Data synthesized from established methodologies for dihalopyridine functionalization[3],[4])

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPC) via LC-MS or TLC are integrated to ensure causality between the observed physical changes and the chemical progression.

Protocol 1: Regioselective Synthesis of 3-Chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine

Objective: Selectively couple 4-methoxyphenylboronic acid at the C2 position of 2,3-dichloro-5-(trifluoromethyl)pyridine.

Reagents:

-

2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 equiv, 10.0 mmol, 2.16 g)

-

4-Methoxyphenylboronic acid (1.05 equiv, 10.5 mmol, 1.60 g)

-

Pd(dppf)Cl2⋅CH2Cl2 adduct (0.05 equiv, 0.5 mmol, 408 mg)

-

Potassium carbonate ( K2CO3 ) (2.0 equiv, 20.0 mmol, 2.76 g)

-

1,4-Dioxane / H2O (4:1 v/v, 50 mL)

Step-by-Step Methodology:

-